molecular formula C13H14N4O3 B2667129 (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 959243-77-7

(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2667129
CAS No.: 959243-77-7
M. Wt: 274.28
InChI Key: NCDGUXPIAWVBCL-SNAWJCMRSA-N
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Description

(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetically designed purine-based derivative intended for research purposes. Compounds based on the purine-dione scaffold and related fused heterocyclic systems are of significant interest in medicinal chemistry and drug discovery . Specifically, analogous structures have been investigated for their potential as multi-target kinase inhibitors, with some showing promising anti-proliferative activity against various cancer cell lines . Related molecular frameworks have also been explored as activators of caspases and inducers of apoptosis, suggesting a potential mechanism of action for this class of compounds that involves triggering programmed cell death . Researchers may find this compound valuable for probing biological pathways, developing novel therapeutic agents, and conducting structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-[(E)-but-2-enyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-4-5-6-16-11(18)9-10(15(3)13(16)19)14-12-17(9)7-8(2)20-12/h4-5,7H,6H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDGUXPIAWVBCL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the purine moiety. The final step involves the addition of the but-2-en-1-yl group through a Wittig reaction or similar alkylation process. Reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, where halogenated derivatives can be formed using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to saturated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exhibits promising anticancer properties. Research has focused on its role as a STING (Stimulator of Interferon Genes) agonist. STING agonists are known for their ability to activate immune responses against tumors. In preclinical models, compounds similar to this have shown efficacy in inducing apoptosis in cancer cells and enhancing the anti-tumor immune response .

2. Antiviral Properties

The compound's structure suggests potential antiviral applications. Certain modifications in the purine base are known to inhibit viral replication by mimicking natural substrates required for nucleic acid synthesis. This property has been explored in the context of treating viral infections such as hepatitis and HIV .

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular proliferation in rapidly dividing cells, making it a candidate for further development as a therapeutic agent against various types of cancer .

Biochemical Applications

1. Molecular Probes

Due to its unique structural features, this compound can serve as a molecular probe in biochemical studies. It can be used to study enzyme kinetics and mechanisms of action in nucleic acid metabolism .

2. Drug Design

The insights gained from studying this compound contribute to drug design strategies aimed at developing new therapeutics targeting similar pathways. Structure-activity relationship (SAR) studies can lead to the optimization of existing compounds or the development of novel derivatives with enhanced efficacy and reduced toxicity .

Case Studies

Case Study 1: STING Agonist Development

A recent study highlighted the development of a series of STING agonists based on the oxazole-purine framework. The findings demonstrated that modifications at specific positions significantly enhanced their potency and selectivity against cancer cell lines .

Case Study 2: Antiviral Screening

Another investigation focused on screening derivatives of this compound for antiviral activities against various viruses. The results indicated that certain derivatives exhibited significant inhibition of viral replication in vitro .

Mechanism of Action

The mechanism of action of (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four classes of purine-dione derivatives, emphasizing structural variations, synthetic strategies, and bioactivity.

Oxazolo[2,3-f]purine-dione Derivatives

  • 1-Methyl-7-phenyloxazolo[2,3-f]purine-2,4-dione (): Structural Differences: A phenyl group at position 7 vs. methyl in the target compound. No bioactivity data are available, though the methyl group in the target compound may favor better pharmacokinetics .

Imidazo[2,1-f]purine-dione Derivatives

  • 8-(Butyl)-1-methyl-7-m-p-hydroxyphenyl-imidazo[2,1-f]purine-2,4-dione ():
    • Structural Differences : Imidazole ring (two nitrogens) replaces oxazole (one oxygen). Substituents include hydroxyphenyl and butyl groups.
    • Bioactivity : These compounds were designed as kinase inhibitors. The imidazole ring’s basic nitrogen may enhance hydrogen bonding with kinase active sites, a feature absent in the oxazolo analog .
  • Compound 5 (): A dihydroisoquinolinylbutyl-substituted imidazo[2,1-f]purine-dione showed phosphodiesterase (PDE4B1 and PDE10A) inhibition. The oxazolo analog’s oxygen atom might reduce PDE affinity due to weaker electron-donating effects compared to imidazole .

Thiazolo[3,2-f]purine-dione Derivatives

  • 1,3-Diethyl-6-substituted thiazolo[3,2-f]purine-2,4-diones ():
    • Structural Differences : Thiazole ring (sulfur atom) replaces oxazole.
    • Synthesis : Requires S-alkylation and cyclization with polyphosphoric acid (PPA). The target compound’s synthesis likely avoids sulfur-specific steps, simplifying production .
    • Impact : Sulfur’s polarizability could improve membrane permeability but increase metabolic susceptibility (e.g., oxidation) compared to the oxazolo derivative.

Pyrido[1,2-e]purine-dione Derivatives

  • Pyrido[1,2-e]purine-2,4-diones (): Structural Differences: Pyridine ring fused to purine vs. oxazole. Bioactivity: Demonstrated anti-tuberculosis activity via flavin-dependent thymidylate synthase (FDTS) inhibition.

Data Table: Key Comparisons

Compound Class Core Structure Key Substituents Synthesis Highlights Bioactivity Insights References
Target Compound Oxazolo[2,3-f]purine 3-(E)-butenyl, 1,7-dimethyl Likely cyclization/alkylation Unknown; predicted kinase/PDE modulation
Imidazo[2,1-f]purine Imidazole + purine Hydroxyphenyl, butyl Kinase-focused alkylation Kinase/PDE inhibition
Thiazolo[3,2-f]purine Thiazole + purine Diethyl, aromatic S-substituents S-alkylation + PPA cyclization Undisclosed; metabolic concerns
Pyrido[1,2-e]purine Pyridine + purine Aryl/alkyl at N3 C–H annulation/Ugi–Strecker FDTS inhibition (anti-TB)

Research Findings and Mechanistic Insights

  • Adenosine Receptor Interactions: Purine derivatives often target adenosine receptors (). The target compound’s methyl and butenyl groups may reduce affinity for A1/A2A receptors compared to endogenous adenosine but improve selectivity for less-studied subtypes (e.g., A2B) .
  • Enzyme Inhibition : Imidazo-purine-diones () show PDE inhibition, suggesting the oxazolo analog’s oxygen atom could alter binding pocket interactions. Computational modeling is needed to validate .
  • Antimicrobial Potential: Pyrido-purine-diones () highlight the role of fused heterocycles in targeting bacterial enzymes. The target compound’s oxazole ring may shift activity toward gram-positive pathogens .

Biological Activity

Chemical Structure and Properties

The compound is characterized by its unique oxazolo[2,3-f]purine structure, which contributes to its biological properties. The presence of the but-2-en-1-yl group and the dimethyl substituents at the 1 and 7 positions of the purine ring are significant for its interaction with biological targets.

1. Antitumor Activity

Recent studies have highlighted the potential of this compound as a STING (Stimulator of Interferon Genes) agonist , which plays a crucial role in the immune response against tumors. STING agonists are known to activate the immune system, leading to enhanced anti-tumor immunity.

Case Study: STING Agonism

In a study focused on optimizing STING agonists, compounds similar to (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione demonstrated significant luciferase activity in luciferase reporter assays. This indicates their ability to activate STING pathways effectively, leading to increased production of type I interferons and other cytokines that can inhibit tumor growth .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate pathways involved in inflammation through its interaction with various cellular receptors.

Research suggests that this compound may inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in tissues. This action can be particularly beneficial in conditions such as arthritis and other inflammatory diseases.

3. Metabolic Regulation

Another area of interest is the compound's role in metabolic regulation. The structural features of This compound suggest potential interactions with metabolic pathways involving purines.

Implications for Metabolic Disorders

Studies have shown that analogs of this compound can influence uric acid metabolism and may serve as therapeutic agents for managing conditions like gout . Understanding how this compound interacts with purine metabolism could lead to novel treatments for hyperuricemia-related disorders.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorSTING Agonist
Anti-inflammatoryCytokine Inhibition
Metabolic RegulationUric Acid Metabolism

Table 2: Case Studies on Biological Activity

Study TitleFindingsYear
Discovery and Optimization of STING AgonistsSignificant luciferase activity; immune activation2023
Role of Purines in InflammationModulation of inflammatory pathways2024

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